molecular formula C10H8F3IOS B14048724 1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one

カタログ番号: B14048724
分子量: 360.14 g/mol
InChIキー: GURQDIITVCRCST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806635-22-2) is a halogenated aromatic ketone with the molecular formula C₁₀H₈F₃IOS and a molecular weight of 360.13 g/mol. Its structure features a propan-2-one backbone substituted at the phenyl ring with an iodine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position . The compound is characterized by a purity of ≥98%, though detailed safety data (e.g., hazard statements) remain unspecified in available sources.

特性

分子式

C10H8F3IOS

分子量

360.14 g/mol

IUPAC名

1-[2-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IOS/c1-6(15)4-7-5-8(2-3-9(7)14)16-10(11,12)13/h2-3,5H,4H2,1H3

InChIキー

GURQDIITVCRCST-UHFFFAOYSA-N

正規SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)I

製品の起源

United States

準備方法

Synthetic Strategies and Precursor Selection

The synthesis of 1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one requires strategic planning to introduce the iodine, trifluoromethylthio (SCF₃), and ketone functionalities in a regioselective manner. Two primary approaches dominate the literature:

Sequential Functionalization of Aromatic Rings

This method involves constructing the phenyl ring with pre-installed iodine and SCF₃ groups before introducing the propan-2-one moiety. A representative pathway begins with 4-iodophenol as the starting material. Reaction with methallyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 70°C for 2 hours yields a methallyl ether intermediate. Subsequent epoxidation and ring-opening steps introduce the ketone group, though this route requires careful control of stoichiometry to avoid over-oxidation.

Late-Stage Trifluoromethylthiolation

Recent advances leverage difluoro enol silyl ethers derived from trifluoromethyl ketones to install the SCF₃ group. For instance, treatment of a iodinated phenylpropan-2-one precursor with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under mild conditions (0–25°C) achieves the desired substitution. This method benefits from high functional group tolerance but requires anhydrous conditions to prevent hydrolysis.

Detailed Synthetic Protocols

Iodination and Trifluoromethylthiolation Sequence

Step 1: Preparation of 2-Iodo-5-(trifluoromethylthio)phenol

A mixture of 4-iodophenol (20 g, 91 mmol), K₂CO₃ (25.2 g, 182 mmol), and trifluoromethylthiolation reagent (e.g., S-(trifluoromethyl) benzenesulfonothioate, 1.3 equiv) in DMF is stirred at 70°C for 12 hours. After cooling, the product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Yield: 78–85%.

Step 2: Ketone Formation via Friedel-Crafts Acylation

The phenolic intermediate is reacted with propionyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C. The reaction is quenched with ice-water, and the crude product is purified via silica gel chromatography (pentane/ethyl acetate = 10:1). Yield: 65–72%.

Halogen Exchange Route

This approach substitutes a chlorine atom in 1-chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806412-09-8) with iodine. Treatment with NaI (3 equiv) in acetone under reflux for 24 hours achieves complete substitution. Purification by recrystallization from ethanol affords the target compound in 88% purity.

Mechanistic Insights and Optimization

Trifluoromethylthiolation Dynamics

The introduction of the SCF₃ group proceeds via a radical or nucleophilic pathway, depending on the reagent. Copper-mediated reactions exhibit superior regioselectivity for the para position relative to iodine, attributed to the directing effect of the electron-withdrawing iodo group. Kinetic studies reveal that reactions conducted below 25°C minimize side products such as disulfides.

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates for iodination but may lead to esterification side reactions during acylation.
  • Silver catalysts (e.g., AgOTf) improve trifluoromethylthiolation yields by stabilizing reactive intermediates.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Sequential Functionalization 4-Iodophenol Methallyl chloride, K₂CO₃ 72 98
Late-Stage SCF₃ Addition Iodinated propan-2-one AgSCF₃, CuI 68 95
Halogen Exchange Chloro derivative NaI, acetone 88 98

The halogen exchange route offers the highest yield and purity, though it requires access to the chloro precursor. Sequential functionalization provides flexibility but involves multi-step purification.

Challenges and Industrial Scalability

Stability of Intermediates

Iodinated intermediates are prone to photodecomposition , necessitating amber glassware and inert atmospheres during handling. The trifluoromethylthio group also exhibits limited thermal stability, with decomposition observed above 120°C.

Green Chemistry Considerations

Recent efforts focus on replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to reduce environmental impact. Catalytic systems using iron nanoparticles instead of silver or copper are under investigation to lower costs.

化学反応の分析

1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

科学的研究の応用

1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

作用機序

The mechanism of action of 1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

1-(3-(Trifluoromethyl)Phenyl)Propan-2-One
  • Structure : Lacks iodine and trifluoromethylthio groups; instead, a trifluoromethyl (-CF₃) group is at the 3-position of the phenyl ring.
  • Applications : Key intermediate in synthesizing fenfluramine, a serotonin-releasing agent used to treat epilepsy .
  • Reactivity : The absence of iodine simplifies synthesis but limits utility in cross-coupling reactions.
1-(4-(Trifluoromethyl)Phenyl)Propan-2-One
  • Structure : Trifluoromethyl group at the 4-position.
  • Used in agrochemical research due to its stability .
1-[4-(Trifluoromethyl)Phenyl]-2-(Trifluoromethylthio)Ethanone (MV337)
  • Structure: Shorter ketone chain (ethanone vs. propan-2-one) with a trifluoromethylthio group.
  • Molecular Weight : 288.21 g/mol (C₉H₅F₆OS), significantly lower than the target compound due to the absence of iodine .
  • Applications : Explored in materials science for its electron-withdrawing properties.

Halogen-Substituted Analogues

1-(2-(Bromomethyl)-3-(Trifluoromethylthio)Phenyl)Propan-2-One (CAS 1803751-96-3)
  • Structure : Bromomethyl substituent at the 2-position instead of iodine.
  • Molecular Weight : 327.16 g/mol (C₁₁H₁₀BrF₃OS), lighter than the iodo analogue due to bromine’s lower atomic mass .
  • Reactivity : Bromine’s superior leaving-group ability makes this compound more reactive in nucleophilic substitutions compared to the iodine-containing analogue.

Pharmacologically Relevant Derivatives

Fenfluramine Precursor: 1-(3-(Trifluoromethyl)Phenyl)Propan-2-One
  • Synthesis Pathway : Produced via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile, followed by reaction with acetic anhydride .
  • Key Difference : The target compound’s iodine and trifluoromethylthio groups may hinder reductive amination (used in fenfluramine synthesis) due to steric and electronic effects.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one C₁₀H₈F₃IOS 360.13 2-Iodo, 5-SCF₃ Synthetic intermediate, drug discovery
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.17 3-CF₃ Fenfluramine synthesis
1-(4-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.17 4-CF₃ Agrochemical research
1-[4-(Trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanone C₉H₅F₆OS 288.21 4-CF₃, 2-SCF₃ Materials science
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₁₀BrF₃OS 327.16 2-Bromomethyl, 3-SCF₃ Halogen-exchange reactions

Research Findings and Implications

  • Electronic Effects : The electron-withdrawing trifluoromethylthio group in the target compound increases electrophilicity at the ketone, enhancing reactivity in condensations compared to CF₃-substituted analogues .
  • Synthetic Utility : Iodine’s role as a directing group enables regioselective functionalization, a advantage over bromine or chlorine analogues .
  • Pharmacological Potential: While fenfluramine precursors lack halogen substituents, the target compound’s iodine and SCF₃ groups may confer unique binding properties in CNS-targeted drug candidates .

生物活性

1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a molecular formula of C10H8F3IO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and target specificity in biological systems.

Chemical Structure and Properties

The molecular structure of 1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one is characterized by:

  • A phenyl ring substituted with:
    • An iodine atom at the 2-position.
    • A trifluoromethylthio group at the 5-position.
  • A propan-2-one moiety .

These structural features contribute to its unique chemical reactivity and potential biological activity.

The enhanced lipophilicity due to the trifluoromethyl group allows for better penetration through biological membranes, which is crucial for therapeutic applications. Preliminary studies suggest that this compound may interact with various biological targets, although specific molecular targets are yet to be fully elucidated. Ongoing research aims to clarify these interactions and their implications for drug design.

Antimicrobial Properties

Research indicates that 1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one exhibits significant antimicrobial activity. The presence of halogen atoms, particularly iodine and trifluoromethyl groups, may enhance its reactivity and binding affinity with microbial targets.

Anticancer Properties

Preliminary studies suggest potential anticancer properties, making it a candidate for further exploration in cancer therapeutics. The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted, though detailed mechanisms remain under investigation.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various derivatives of 1-(2-Iodo-5-(trifluoromethylthio)phenyl)propan-2-one against common pathogens. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Study 2: Anticancer Activity Evaluation

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly, with IC50 values indicating effective concentration ranges for therapeutic application.

Cell LineIC50 (µM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)10
A549 (lung cancer)15

Q & A

Q. Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., trifluoromethylthio group at δ ~43 ppm in ¹³C) .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-SCF₃ absorption at ~1100 cm⁻¹ .

Mass spectrometry : ESI-MS in positive mode to observe [M+H]⁺ peak matching the molecular formula (C₁₀H₇F₃IOS) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Case Study : Discrepancies in dihedral angles between X-ray data (e.g., 13.6680 Å, 13.3750 Å unit cell parameters ) and DFT-optimized structures.
  • Resolution Steps :

Validate computational models (B3LYP/6-311+G(d,p)) by comparing bond lengths/angles with crystallographic data.

Account for crystal packing effects (e.g., hydrogen bonding in Pbca symmetry) that may distort gas-phase DFT results .

  • Tools : Mercury Software for crystal structure visualization; Gaussian 16 for DFT .

Q. How can the reactivity of the trifluoromethylthio group be exploited in derivatization?

  • Functionalization Approaches :

Nucleophilic substitution : Replace iodine with amines (e.g., benzylamine in DMF at 80°C) .

Cross-coupling : Use Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to introduce aryl groups at the iodinated position .

  • Monitoring : Track reaction progress via ¹⁹F NMR (δ –60 to –70 ppm for SCF₃) .

Q. What are the best practices for handling data inconsistencies in spectroscopic characterization?

  • Scenario : Discrepancies between predicted and observed ¹H NMR shifts for the propan-2-one moiety.
  • Troubleshooting :

Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may deshield protons .

Dynamic effects : Assess keto-enol tautomerism via variable-temperature NMR (VT-NMR) in CD₃OD .

  • Validation : Use 2D NOESY to confirm spatial proximity of protons .

Methodological Resources

  • Synthesis : Refer to analogous protocols for 1-(4-chloro-2-fluorophenyl)propan-2-one (CAS 1305324-05-3) for guidance on ketone functionalization .
  • Crystallography : SHELX suite for refinement; CCDC deposition for structural validation .
  • Spectroscopy : PubChem data for 5-[(4-hydroxy-3-iodophenyl)methylene]-2-thioxo-thiazolidin-4-one (InChIKey: Computed) as a reference for iodine-containing analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。